3-(2-Hydroxyphenyl)-1,1-dimethylurea

Descripción

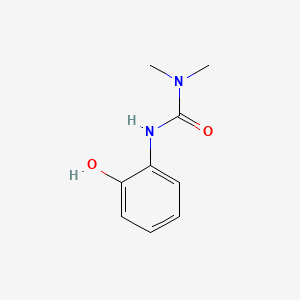

3-(2-Hydroxyphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a urea backbone with two methyl groups on the nitrogen atom and a hydroxyphenyl substituent at the 2-position of the aromatic ring. These compounds are primarily studied for their herbicidal activity, environmental behavior, and roles in photosynthesis inhibition .

Propiedades

Número CAS |

83898-17-3 |

|---|---|

Fórmula molecular |

C9H12N2O2 |

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

3-(2-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-5-3-4-6-8(7)12/h3-6,12H,1-2H3,(H,10,13) |

Clave InChI |

VYKYSTWKUAETPR-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)NC1=CC=CC=C1O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Variations

Substituents on the phenyl ring significantly influence the physicochemical and biological properties of 1,1-dimethylurea derivatives. Key structural analogs include:

- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) : 3,4-dichloro substitution enhances hydrophobicity and electron transport inhibition .

- Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) : Single 4-chloro substitution reduces potency compared to diuron .

- Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) : Methyl and chloro groups improve soil adsorption and selectivity .

Table 1: Structural Comparison

| Compound | Substituent(s) | Key Structural Features |

|---|---|---|

| 3-(2-Hydroxyphenyl)-1,1-dimethylurea | 2-OH | Polar hydroxyl group at meta position |

| Diuron | 3,4-diCl | Electron-withdrawing chlorines enhance activity |

| Monuron | 4-Cl | Less steric hindrance than diuron |

| Chlorotoluron | 3-Cl, 4-CH3 | Methyl group improves soil binding |

| Hydroxyfenuron | 3-Cl, 4-OH | Hydroxyl group may facilitate degradation |

Herbicidal Efficacy

- Diuron : Broad-spectrum herbicide with high persistence in soil (half-life >90 days) .

- Monuron : Moderate efficacy, faster degradation due to single chlorine .

- Chlorotoluron : Selective pre-emergent herbicide with reduced phytotoxicity in cereals .

The hydroxyl group in this compound may lower herbicidal potency but improve biodegradability, as seen in hydroxyfenuron, a diuron metabolite .

Physicochemical Properties

Solubility and Log P

- Diuron : Log P = 2.8, solubility = 42 mg/L in water .

- Monuron : Log P = 1.9, solubility = 230 mg/L .

- Chlorotoluron : Log P = 2.5, solubility = 74 mg/L .

The hydroxyl group in this compound is expected to increase water solubility (e.g., hydroxyfenuron’s solubility >500 mg/L) but reduce soil adsorption compared to chlorinated analogs .

Table 2: Property Comparison

| Compound | Log P | Water Solubility (mg/L) | Soil Adsorption (Koc) |

|---|---|---|---|

| Diuron | 2.8 | 42 | 480–580 |

| Monuron | 1.9 | 230 | 100–150 |

| Chlorotoluron | 2.5 | 74 | 200–300 |

| This compound (predicted) | ~1.5 | >300 | <100 |

Environmental and Industrial Relevance

Environmental Fate

Chlorinated derivatives like diuron exhibit high persistence and mobility, leading to groundwater contamination. In contrast, hydroxylated analogs like hydroxyfenuron and this compound are more polar, favoring faster microbial degradation and reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.